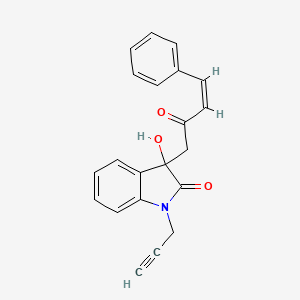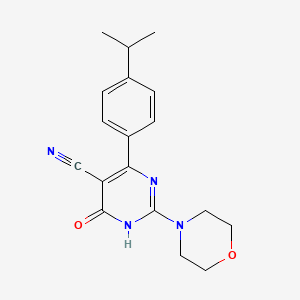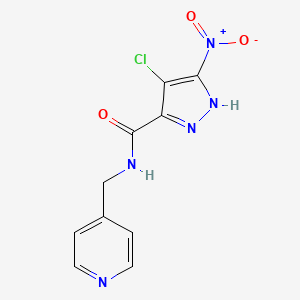![molecular formula C20H27N3O B5964045 2-[1-[(2-Methylphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazin-2-yl]ethanol](/img/structure/B5964045.png)
2-[1-[(2-Methylphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazin-2-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-[(2-Methylphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring, a pyridine ring, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(2-Methylphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazin-2-yl]ethanol typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Attachment of the Phenyl and Pyridine Groups: The phenyl and pyridine groups are introduced through nucleophilic substitution reactions.
Introduction of the Ethanol Group: The ethanol group is typically introduced through a reduction reaction, where a suitable precursor is reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-[(2-Methylphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazin-2-yl]ethanol can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
2-[1-[(2-Methylphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazin-2-yl]ethanol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers investigate the compound’s interactions with biological systems to understand its mechanism of action and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 2-[1-[(2-Methylphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imatinib: A well-known therapeutic agent used to treat leukemia.
Ciprofloxacin: An antibiotic that features a piperazine ring and is used to treat bacterial infections.
Ofloxacin: Another antibiotic with a piperazine ring, used for similar purposes as ciprofloxacin.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and development .
Eigenschaften
IUPAC Name |
2-[1-[(2-methylphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-17-4-2-3-5-19(17)15-23-12-11-22(16-20(23)8-13-24)14-18-6-9-21-10-7-18/h2-7,9-10,20,24H,8,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKZRGIQWMDHRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2CCO)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B5963964.png)
![1-({5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}acetyl)proline](/img/structure/B5963967.png)
![ethyl 1-({5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-3-piperidinecarboxylate](/img/structure/B5963971.png)
![[1-(Thiophen-2-ylmethyl)pyrrolidin-2-yl]methanol](/img/structure/B5963978.png)

![N-(2,5-dimethylphenyl)-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}acetamide](/img/structure/B5963990.png)

![5-(2-methyl-1,3-thiazol-5-yl)-1-(1-phenylethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B5964002.png)

![N-[3-(2-furyl)phenyl]-1-(3-phenylpropyl)-4-piperidinecarboxamide](/img/structure/B5964013.png)
![2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-propylpyrimidin-4(1H)-one](/img/structure/B5964033.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5964039.png)
![7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-2-one](/img/structure/B5964049.png)
![N-(4-Bromophenyl)-2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B5964060.png)
